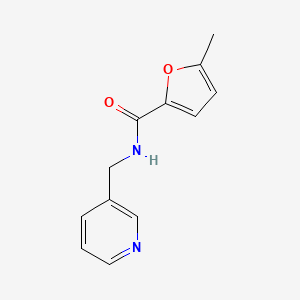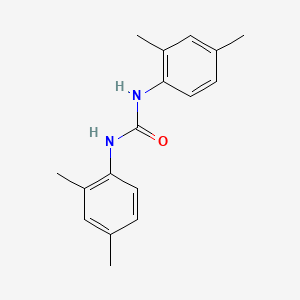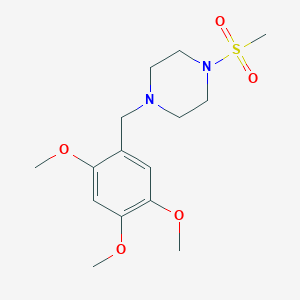![molecular formula C11H7F3N2S B5850720 2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide](/img/structure/B5850720.png)
2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide, also known as TFP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. TFP is a thioamide derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide inhibits the activity of enzymes by binding to the active site and forming a covalent bond with the cysteine residue of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to its inhibition. 2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide has been shown to be a potent inhibitor of various cysteine proteases, including cathepsin B, cathepsin L, and caspase-3.
Biochemical and Physiological Effects:
2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. 2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide has several advantages for lab experiments, including its high potency and selectivity for cysteine proteases, its ability to form covalent bonds with enzymes, and its potential use as a fluorescent probe. However, 2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the study of 2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide, including the development of new synthesis methods to improve yield and purity, the investigation of its potential applications in drug discovery and development, and the exploration of its mechanism of action and physiological effects in different cell types and tissues. Additionally, the use of 2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide as a fluorescent probe for detecting reactive oxygen species in vivo could be a promising direction for future research.
Synthesis Methods
2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide can be synthesized through different methods, including the reaction of 2-bromo-3-[2-(trifluoromethyl)phenyl]-2-propenethiol with potassium cyanide in the presence of copper(I) iodide, or the reaction of 2-bromo-3-[2-(trifluoromethyl)phenyl]-2-propenethiol with sodium cyanide in the presence of tetrakis(acetonitrile)copper(I) hexafluorophosphate. These methods have been optimized to achieve high yields and purity of 2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide.
Scientific Research Applications
2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide has been studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. 2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide has been shown to inhibit the activity of various enzymes, including cysteine proteases and serine proteases, which are involved in different physiological processes. 2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide has also been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in cells.
properties
IUPAC Name |
(E)-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-11(13,14)9-4-2-1-3-7(9)5-8(6-15)10(16)17/h1-5H,(H2,16,17)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLCSAVQVIPJPJ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=S)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=S)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(e)-2-Cyano-3-(2-(trifluoromethyl)phenyl)prop-2-enethioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol](/img/structure/B5850648.png)

![N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5850659.png)

![5-{[(3-chloro-4-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850689.png)
![5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5850693.png)

![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5850701.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5850707.png)
![dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate](/img/structure/B5850721.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide](/img/structure/B5850729.png)
